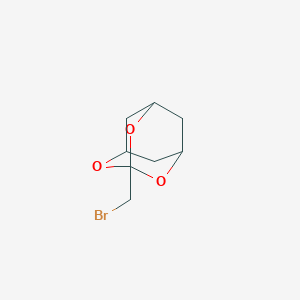

3-(Bromomethyl)-2,4,10-trioxaadamantane

Description

The exact mass of the compound 3-(Bromomethyl)-2,4,10-trioxaadamantane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Bromomethyl)-2,4,10-trioxaadamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-2,4,10-trioxaadamantane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(bromomethyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO3/c9-4-8-10-5-1-6(11-8)3-7(2-5)12-8/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXFBEUWUQOEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1OC(O2)(O3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340601 | |

| Record name | 3-Bromomethyl-2,4,10-trioxa-adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157371-80-7 | |

| Record name | 3-Bromomethyl-2,4,10-trioxa-adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)-2,4,10-trioxaadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Application of 3-(Bromomethyl)-2,4,10-trioxaadamantane: A Robust Masked Bromoacetate for Advanced Carboxylic Acid Elongation

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In complex natural product synthesis and drug development, the elongation of carboxylic acids via organometallic intermediates is often hindered by the inherent electrophilicity of the carboxylate group. 3-(Bromomethyl)-2,4,10-trioxaadamantane (CAS No: 157371-80-7)[1] serves as an elite, masked bromoacetic acid derivative. By locking the carboxylate into a rigid, tricyclic orthoester cage, this compound exhibits extraordinary stability against nucleophilic substitution by organomagnesium compounds[2]. This whitepaper details the mechanistic rationale, synthetic preparation, and downstream application of this reagent, providing a self-validating framework for researchers requiring robust C-C bond formation.

Mechanistic Rationale: The Trioxaadamantane Advantage

The primary challenge in utilizing bromoacetic acid derivatives in Grignard reactions is the rapid, undesired nucleophilic attack of the generated organometallic species on its own carbonyl or ester group. While acyclic orthoesters offer some protection, they remain susceptible to Lewis acid-mediated or nucleophile-induced cleavage due to their conformational flexibility.

As established in the foundational work by [3], the 2,4,10-trioxaadamantane structure provides absolute protection through two synergistic mechanisms[2]:

-

Steric Shielding: The orthoester carbon is deeply embedded within the tricyclic cyclohexane skeleton. The axial protons of the cyclohexane ring physically block the Bürgi-Dunitz approach trajectory required for a nucleophile to attack the central carbon[2].

-

Stereoelectronic Locking: For an orthoester C–O bond to cleave, an adjacent oxygen atom must donate an anti-periplanar lone pair into the breaking bond's σ∗ orbital. The rigid cage geometry of the adamantane skeleton strictly forbids this conformation, rendering the orthoester stereoelectronically inert to organometallic reagents[2].

Mechanistic basis for the stability of the 2,4,10-trioxaadamantane protecting group.

Quantitative Stability Analysis

To justify the selection of the trioxaadamantane cage over other protecting groups, the following table summarizes the comparative stability profiles when exposed to aggressive organometallic reagents.

| Protecting Group | Structural Class | Stability to Grignard Reagents (RMgX) | Hydrolysis Conditions | Mechanistic Vulnerability |

| Methyl Ester | Acyclic | Very Low | Mild Base/Acid | Direct nucleophilic attack at carbonyl |

| Acyclic Orthoester | Acyclic | Moderate | Mild Acid | Conformational flexibility allows C-O cleavage |

| OBO Orthoester | Bicyclic | High | Mild Acid | Slight steric exposure at bridgehead |

| 2,4,10-Trioxaadamantane | Tricyclic Cage | Extremely High (Inert) | Moderate Acid (e.g., TFA) | Sterically shielded; stereoelectronically locked |

Experimental Methodology: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not only dictate steps but also integrate visual and chemical feedback loops to confirm success at each stage.

Synthesis of 3-(Bromomethyl)-2,4,10-trioxaadamantane

This protocol utilizes an acid-catalyzed transorthoesterification. The physical properties of the target compound include a melting point of 95-97 °C and a boiling point of 266.3 ºC at 760 mmHg[1].

Reagents:

-

cis,cis-1,3,5-Cyclohexanetriol (1.0 equiv)

-

Trimethyl bromoorthoacetate (1.1 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv)

-

Anhydrous Toluene

Step-by-Step Procedure:

-

Pre-organization & Dissolution: Suspend cis,cis-1,3,5-cyclohexanetriol in anhydrous toluene. Causality: The rigid cis,cis conformation pre-organizes the three hydroxyl groups axially. This minimizes the entropic penalty for the subsequent tricyclic ring closure.

-

Acid-Catalyzed Transorthoesterification: Add trimethyl bromoorthoacetate and catalytic p-TsOH. Causality: The acid selectively protonates the methoxy groups of the orthoacetate, transforming them into superior leaving groups (methanol) for sequential displacement by the triol's hydroxyls.

-

Thermodynamic Driving (Self-Validation): Equip the reaction flask with a Dean-Stark apparatus and reflux. Causality: The reaction is an equilibrium. The continuous collection of methanol in the Dean-Stark trap serves as a self-validating visual metric that the equilibrium is successfully shifting toward the tricyclic orthoester.

-

Quenching: Once methanol evolution ceases, cool the reaction and immediately quench with triethylamine (Et₃N). Causality: Neutralizing the acid catalyst prevents premature hydrolysis of the newly formed orthoester during aqueous workup.

-

Purification: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from hexanes to yield a white crystalline solid[1].

Downstream Application: Grignard Formation and Elongation

The primary utility of this compound is its conversion into a stable Grignard reagent for subsequent electrophilic trapping.

Step-by-Step Procedure:

-

Magnesium Activation: Suspend Mg turnings (1.5 equiv) in anhydrous THF under an inert argon atmosphere. Add a catalytic drop of 1,2-dibromoethane. Causality: This chemically scrubs the passivating MgO layer from the magnesium surface, ensuring reliable insertion.

-

Grignard Insertion (Self-Validation): Add a THF solution of 3-(bromomethyl)-2,4,10-trioxaadamantane dropwise. Causality: The transition of the suspension from colorless to a slightly cloudy, brownish solution, accompanied by the consumption of magnesium turnings, is the self-validating metric for the successful formation of the organomagnesium species. The cage remains completely intact[2].

-

Electrophilic Trapping: Cool the Grignard solution to 0 °C and add the target electrophile (e.g., an aldehyde or ketone). Stir until TLC indicates complete consumption of the Grignard reagent.

-

Acidic Deprotection: Treat the purified intermediate with a moderate acid (e.g., 5% aqueous TFA or Dowex 50W-X8 resin in MeOH/H₂O). Causality: While stable to base and nucleophiles, the orthoester is susceptible to aqueous acid, which hydrolyzes the cage back to cis,cis-1,3,5-cyclohexanetriol and reveals the elongated target carboxylic acid.

Synthetic workflow from masked bromoacetate to elongated carboxylic acid.

Conclusion

The 3-(bromomethyl)-2,4,10-trioxaadamantane reagent is an indispensable tool for advanced synthetic campaigns requiring the homologation of complex architectures. By leveraging strict stereoelectronic and steric principles, it effectively neutralizes the inherent reactivity of the carboxylic acid moiety, allowing for aggressive organometallic chemistry to proceed with high fidelity and yield.

References

-

Title: 3-(溴甲基)-2,4,10-三氧杂三环[3.3.1.1 3.7 ]癸烷 (3-(Bromomethyl)-2,4,10-trioxatricyclo[3.3.1.1 3.7 ]decane) Source: Sigma-Aldrich URL: [Link]

-

Title: Ortho Esters with 2,4,10-Trioxaadamantane Structure as Carboxyl Protecting Group; Applications in the Synthesis of Substituted Carboxylic Acids by Means of Grignard Reagents Source: ResearchGate (Citing Helvetica Chimica Acta, 1983) URL: [Link]

-

Title: The Synthesis of 6-Diethylamino-1-aminohexane (Citing Voss & Gerlach 1983) Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

Sources

Unlocking Synthetic Versatility: A Comprehensive Guide to 3-(Bromomethyl)-2,4,10-trioxaadamantane (CAS 157371-80-7)

Executive Summary

In the realm of advanced organic synthesis and drug development, the homologation of carbon chains using acetic acid derivatives presents a significant challenge: the carboxylate group is inherently incompatible with strong nucleophiles. 3-(Bromomethyl)-2,4,10-trioxaadamantane (CAS 157371-80-7) emerges as a highly specialized, masked bromoacetic acid derivative designed to solve this problem[1]. By encasing the carboxylate carbon within a rigid 2,4,10-trioxaadamantane orthoester cage, the molecule achieves near-perfect orthogonality, allowing the bromomethyl moiety to be converted into highly reactive Grignard or organolithium reagents without the risk of self-condensation or premature deprotection.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural rationale, and field-proven experimental protocols for utilizing this unique building block.

Physicochemical Profile

Understanding the physical parameters of 3-(Bromomethyl)-2,4,10-trioxaadamantane is critical for optimizing reaction conditions and ensuring safe handling during scale-up.

| Property | Value |

| CAS Number | 157371-80-7 |

| Molecular Formula | C₈H₁₁BrO₃ |

| Molecular Weight | 235.08 g/mol |

| Melting Point | 95 - 97 °C |

| Boiling Point | 266.3 ºC at 760 mmHg |

| Density | 1.66 g/cm³ |

| Flash Point | 105.5 ºC |

| Storage Conditions | 2 - 8 °C (Refrigerated) |

Data aggregated from standardized chemical inventories and safety data sheets[1][2].

Mechanistic Rationale: The Trioxaadamantane Advantage

Standard esters undergo rapid nucleophilic acyl substitution when exposed to Grignard or organolithium reagents, yielding unwanted tertiary alcohols. While acyclic orthoesters offer a degree of protection, they remain susceptible to steric crowding and premature cleavage in complex reaction mixtures.

The Causality of Stability: The 2,4,10-trioxaadamantane framework solves this by enforcing a rigid, cage-like architecture. For an orthoester to undergo cleavage under basic or nucleophilic conditions, a tetrahedral intermediate must form. This mechanism strictly requires the antiperiplanar alignment of an oxygen lone pair with the breaking C-O bond. The rigid adamantane geometry completely prohibits this stereoelectronic alignment[3].

Consequently, the masked carboxylate is exceptionally stable to strong bases. This stereoelectronic shielding allows the bromomethyl moiety to be seamlessly converted into a highly reactive Grignard reagent, facilitating complex C-C bond formations without the risk of intramolecular cyclization[3].

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that each step provides observable feedback to the synthetic chemist.

Protocol 1: Preparation of the Grignard Reagent

Objective: Convert 3-(Bromomethyl)-2,4,10-trioxaadamantane into its corresponding organomagnesium derivative.

-

Preparation of the Metal Surface: Add magnesium turnings (1.2 eq) to an oven-dried, argon-purged Schlenk flask.

-

Causality: Magnesium surfaces are naturally passivated by an inert layer of magnesium oxide (MgO). To ensure a self-validating initiation, add a single crystal of iodine or a drop of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas visually confirms the successful activation of the metal surface.

-

-

Solvent Coordination: Suspend the activated Mg in anhydrous Tetrahydrofuran (THF).

-

Causality: THF is strictly required over non-polar solvents because its oxygen lone pairs coordinate with the electron-deficient magnesium, stabilizing the resulting Grignard reagent via a solvated complex.

-

-

Halide Addition: Dissolve 3-(Bromomethyl)-2,4,10-trioxaadamantane (1.0 eq) in anhydrous THF and add dropwise to the Mg suspension at room temperature. Maintain the reaction temperature below 35 °C using a water bath.

-

Causality: Controlled addition prevents thermal runaway and minimizes Wurtz coupling (homocoupling of the alkyl halide).

-

-

Validation: The reaction is complete when the bulk of the magnesium has dissolved, yielding a characteristic grayish-brown solution. This reagent is stable and can be titrated using standard salicylaldehyde phenylhydrazone methods before subsequent electrophilic trapping.

Protocol 2: Electrophilic Trapping and Acidic Deprotection

Objective: React the Grignard reagent with an electrophile and unmask the carboxylic acid.

-

Nucleophilic Addition: Cool the Grignard solution to 0 °C and add the target electrophile (e.g., an aldehyde or ketone) dropwise. Stir for 2 hours.

-

Causality: Cooling suppresses side reactions such as enolization or reduction of the electrophile.

-

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl.

-

Causality: A mild proton source neutralizes the alkoxide intermediate without prematurely cleaving the trioxaadamantane cage, allowing for the isolation of the protected intermediate if desired.

-

-

Acidic Deprotection: To unmask the acetic acid derivative, dissolve the crude intermediate in a THF/Water (1:1) mixture and add 1M HCl until the pH is < 2. Stir at room temperature for 4-6 hours.

-

Causality: The trioxaadamantane cage is highly sensitive to acid. Protonation of an endocyclic oxygen triggers a strain-relief-driven ring opening, forming a resonance-stabilized dialkoxycarbocation[4]. Subsequent nucleophilic attack by water forms a tetrahedral intermediate that irreversibly collapses, ejecting adamantane-triol and revealing the free carboxylic acid[4].

-

-

Validation: Monitor the deprotection via TLC. The highly polar carboxylic acid product will remain near the baseline in standard non-polar eluent systems (e.g., Hexanes/EtOAc), confirming the complete cleavage of the lipophilic adamantane cage.

Visualizations

Workflow for utilizing 3-(Bromomethyl)-2,4,10-trioxaadamantane in organic synthesis.

Acid-catalyzed deprotection mechanism of the trioxaadamantane orthoester cage.

Safety, Handling, and Storage

According to GHS classifications, 3-(Bromomethyl)-2,4,10-trioxaadamantane is classified as a Category 2 Skin and Eye Irritant (H315)[2].

-

Handling: Operations should be conducted in a well-ventilated fume hood using appropriate PPE (N95 type respirators, eye shields, and gloves). Avoid the formation of dust and aerosols.

-

Storage: The compound must be stored at 2-8 °C in a tightly sealed container to prevent premature hydrolysis from atmospheric moisture[2].

Sources

Reactivity Profile of the Bromomethyl Group in 2,4,10-Trioxaadamantane: A Mechanistic and Synthetic Guide

Executive Summary

The 2,4,10-trioxaadamantane skeleton represents a highly specialized ortho ester framework, primarily utilized for the robust protection of carboxylic acids. Among its derivatives, the 3-bromomethyl-2,4,10-trioxaadamantane system exhibits a fascinating and counterintuitive reactivity profile: despite being a primary alkyl halide, the bromomethyl group is virtually inert to nucleophilic substitution ( SN2 ) (1)[1]. This unique chemical behavior allows for orthogonal synthetic strategies, such as the generation of Grignard reagents containing a masked carboxylate group—a transformation that would typically fail due to self-condensation or Wurtz-type coupling (2)[2]. This whitepaper dissects the stereoelectronic and steric causality behind this stability and provides validated protocols for its synthetic application.

Structural and Mechanistic Paradigm

The anomalous stability of the bromomethyl group in 3-bromomethyl-2,4,10-trioxaadamantane is governed by two synergistic factors that completely shut down standard substitution pathways:

-

The Neopentyl-like Steric Shielding: The bromomethyl group is covalently bonded to the C3 position of the adamantane cage. This tertiary carbon acts as a massive steric blocker. In a standard SN2 mechanism, the nucleophile must approach along the backside trajectory of the C-Br bond. However, the rigid, bulky 2,4,10-trioxaadamantane cage physically occludes this pathway, making the required transition state geometry impossible to achieve (2)[2].

-

Stereoelectronic Repulsion: The C3 atom is bonded to three highly electronegative oxygen atoms (O2, O4, O10). These heteroatoms exert a powerful inductive electron-withdrawing effect ( −I ), which destabilizes any partial positive charge development. More critically, the lone pairs on these oxygen atoms create a dense electrostatic shield that strongly repels incoming electron-rich nucleophiles (3)[3].

Because the bromomethyl group cannot undergo SN2 , it can be converted into a Grignard reagent via oxidative addition with magnesium. The resulting nucleophilic carbon is completely blocked from attacking unreacted starting material, suppressing intermolecular Wurtz coupling and yielding a perfectly stable, bifunctional synthon.

Logical flow demonstrating the orthogonal reactivity of the bromomethyl trioxaadamantane system.

Quantitative Reactivity Data

The steric bulk of the 3-position substituent not only protects the bromomethyl group from nucleophilic attack but also stabilizes the ortho ester cage itself against acid-catalyzed hydrolysis. The rate-determining step for hydrolysis involves the addition of water to a dialkoxycarbocation intermediate (4)[4]. Bulky substituents at C3 sterically shield this intermediate, drastically reducing the hydrolysis rate.

Table 1: Relative Hydrolysis Kinetics of 3-Substituted 2,4,10-Trioxaadamantanes

| Substituent at C3 | Relative Rate of Hydrolysis ( krel ) | Mechanistic Implication |

| -H | 1.000 | Baseline cage stability |

| -CH₃ | 0.018 | Minimal steric shielding |

| -C₂H₅ | 0.014 | Increased aliphatic shielding |

| -C₆H₅ | 0.003 | Severe steric occlusion of the carbocation (3)[3] |

(Data normalized to the unsubstituted cage at 25°C in a 60:40 dioxane/water mixture)

Experimental Protocols: The Self-Validating Grignard Workflow

To exploit this orthogonal reactivity, the following protocol details the formation and application of the 3-bromomethyl-2,4,10-trioxaadamantane Grignard reagent. The procedure is designed as a self-validating system, ensuring that causality and observable metrics align at every step.

Step 1: Magnesium Activation

-

Action: Add 1.2 equivalents of magnesium turnings to a dry Schlenk flask under argon. Add enough anhydrous THF to cover the turnings, followed by 0.05 equivalents of 1,2-dibromoethane.

-

Causality & Validation: 1,2-dibromoethane chemically etches the passivating MgO layer, exposing the active metal surface. Validation is observed via the evolution of ethylene gas bubbles and a distinct localized exotherm.

Step 2: Oxidative Addition (Grignard Formation)

-

Action: Dissolve 1.0 equivalent of 3-bromomethyl-2,4,10-trioxaadamantane in anhydrous THF. Add 10% of this solution to the activated Mg. Heat gently to reflux to initiate. Once initiated, add the remaining solution dropwise over 30 minutes.

-

Causality & Validation: The neopentyl-like cage prevents the formed Grignard from attacking the unreacted bromide. Validation is confirmed by the gradual dissolution of the Mg turnings and the formation of a homogeneous, dark solution without the precipitation of MgBr2 (which would otherwise indicate unwanted Wurtz coupling).

Step 3: Electrophilic Quench

-

Action: Cool the Grignard solution to 0°C. Add the target electrophile (e.g., an aldehyde) dropwise. Stir for 2 hours at room temperature.

-

Validation: Monitor via Thin-Layer Chromatography (TLC). The complete consumption of the electrophile validates successful C-C bond formation.

Step 4: Mild Acidic Deprotection

-

Action: Quench the reaction with saturated aqueous NH4Cl . Extract the organic layer. To unmask the carboxylic acid, treat the crude product with a pH 2-3 buffer (e.g., dilute HCl in THF/Water) at room temperature for 4 hours.

-

Causality & Validation: The ortho ester is highly sensitive to aqueous acid, rapidly collapsing to the corresponding carboxylic acid and a triol byproduct (4)[4]. Validation is achieved via IR spectroscopy, noting the emergence of a strong carbonyl stretch at ∼1700 cm−1 and the disappearance of the complex C-O-C stretching bands.

Self-validating experimental protocol for utilizing the trioxaadamantane-masked Grignard reagent.

References

-

ECHEMI (2026). 157371-80-7, 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE Formula - ECHEMI. Source: echemi.com. 1

-

McClelland, R. A., & Lam, P. W. K. (1984). Hydrolysis of trioxaadamantane ortho esters. I. Dialkoxycarbocation - ortho ester equilibrium and acidity function. Source: cdnsciencepub.com.4

-

Voss, G., & Gerlach, H. (1983). Ortho Esters with 2,4,10-Trioxaadamantane Structure as Carboxyl Protecting Group; Applications in the Synthesis of Substituted Carboxylic Acids by Means of Grignard Reagents. Source: researchgate.net. 2

-

Bouab, O., Lamaty, G., & Moreau, C. (1984). Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3. Source: researchgate.net. 3

Sources

Adamantane-Based Ortho Esters: Structural Rigidity and pH-Responsive Dynamics in Advanced Therapeutics and Materials

Executive Summary

In the landscape of functional organic chemistry, standard ortho esters are frequently utilized as acid-sensitive protecting groups or degradable linkers. However, their rapid hydrolysis profiles often preclude them from applications requiring long-term stability or sustained release. Adamantane-based ortho esters—specifically those derived from the natural cyclic hexaol myo-inositol—solve this limitation. By forcing the molecule into a rigid, trioxa-adamantane cage, we fundamentally alter its thermodynamic stability and hydrolysis kinetics. This whitepaper dissects the causality behind their unique behavior, provides a self-validating synthesis protocol, and explores their critical role in engineering high-Tg polymers and precision nanomedicines.

The Trioxa-Adamantane Architecture: Structural Causality

The synthesis of adamantane-like ortho esters from myo-inositol is a masterclass in thermodynamic-driven conformational inversion. Naturally, myo-inositol exists in a highly stable chair conformation featuring one axial and five equatorial hydroxyl groups [1].

To form a 1,3,5-orthoester, the C1, C3, and C5 hydroxyl groups must align in a syn-axial geometry. This requirement forces the cyclohexane ring to undergo a complete chair flip, resulting in a highly strained conformation where five of the six substituents are oriented axially. Under normal circumstances, the steric penalty of this axial-rich state would be insurmountable. However, the formation of the tricyclic trioxa-adamantane cage releases immense enthalpic energy. This thermodynamic stabilization easily overcomes the steric penalty, driving the equilibrium entirely toward the rigid cage structure [2].

Conformational inversion of myo-inositol to a trioxa-adamantane orthoester.

Mechanistic Kinetics: The Hydrolysis Paradox

Standard ortho esters hydrolyze rapidly in mild aqueous acid. The mechanism involves the protonation of an alkoxy oxygen, followed by the expulsion of an alcohol molecule to form a planar, resonance-stabilized oxocarbenium ion [3].

The Adamantane Exception: As an Application Scientist, I frequently leverage adamantane ortho esters specifically because they resist this rapid cleavage. The causality lies in the rigid bicyclic geometry of the trioxa-adamantane cage. For the oxocarbenium ion to form, the remaining oxygen atoms must rehybridize from sp3 to sp2 to achieve the planar geometry required for resonance stabilization. The adamantane cage strictly forbids this planarization due to severe geometric constraints (analogous to Bredt's rule for double bonds at bridgeheads). Consequently, the transition state is highly strained, drastically increasing the activation energy required for hydrolysis. This results in a slow, sustained cleavage profile rather than an uncontrolled burst release.

Self-Validating Synthesis Protocol: myo-Inositol Orthoformate

To utilize these structures, one must first synthesize the core cage. The following protocol details the synthesis of 1,3,5-O-methylidyne-myo-inositol. This workflow is designed as a self-validating system , incorporating physical checkpoints to ensure reaction integrity without requiring immediate spectroscopic analysis.

Reagents & Materials

-

myo-Inositol (1.0 equivalent)

-

Triethyl orthoformate (1.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

Step-by-Step Methodology

-

Suspension & Solvation: Suspend myo-inositol in anhydrous DMF at room temperature.

-

Causality:myo-inositol is highly polar and insoluble in most organic solvents. DMF provides the necessary dielectric constant to partially solvate the starting material.

-

Validation Checkpoint: The mixture will initially appear as a dense, cloudy white suspension.

-

-

Catalysis & Thermal Activation: Add pTSA and triethyl orthoformate. Equip the reaction flask with a short-path distillation apparatus. Heat the mixture to 105–110 °C.

-

Causality: Heat is required to overcome the high activation barrier of the initial chair flip.

-

-

Equilibrium Shifting: Monitor the distillation head.

-

Causality: The transesterification releases ethanol as a byproduct. According to Le Chatelier's principle, continuously distilling off the ethanol drives the reversible reaction toward the orthoester product.

-

Validation Checkpoint: The distillation head temperature will stabilize near 78 °C (the boiling point of ethanol). Simultaneously, the cloudy suspension will transition into a completely clear, homogeneous solution, visually confirming the consumption of the insoluble myo-inositol and the formation of the soluble cage.

-

-

Quenching & Neutralization: Once ethanol evolution ceases (distillation temperature drops), cool the reaction to room temperature and immediately add TEA (0.1 equivalents).

-

Causality: TEA neutralizes the pTSA catalyst. If the acid is not quenched, the orthoester will undergo reverse hydrolysis during the aqueous workup.

-

-

Purification: Concentrate the DMF under reduced pressure. Recrystallize the crude residue from hot methanol.

-

Validation Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) will show a single, high- Rf spot. The loss of three highly polar hydroxyl groups drastically increases the molecule's lipophilicity compared to the baseline myo-inositol.

-

Material Science Applications: Engineering High-Tg Polymers

In polymer chemistry, thermal stability is often dictated by the rigidity of the monomeric building blocks. By incorporating the adamantane-like orthoester core into polymer backbones (such as polyurethanes, epoxies, and polymethacrylates), we severely restrict polymer chain mobility. This structural lockdown translates to massive increases in the Glass Transition Temperature ( Tg ) [4].

The table below summarizes the quantitative impact of the adamantane-like core on polymer thermal properties compared to standard matrices.

Table 1: Comparative Glass Transition Temperatures ( Tg ) of Polymer Networks

| Polymer Matrix | Monomer Core Architecture | Glass Transition Temp ( Tg ) | Structural Causality |

| Polyurethane | Bisphenol A (Standard) | ~110 - 120 °C | Flexible ether linkages allow moderate chain mobility. |

| Polyurethane | Adamantane-like (myo-inositol) | 186 - 192 °C | Trioxa-adamantane cage restricts backbone rotation [4]. |

| Polymethacrylate | 1,3,5-cyclohexanetriol | ~140 °C | Monocyclic core provides limited steric hindrance. |

| Polymethacrylate | Adamantane-like orthoester | > 200 °C | Bicyclic rigidity severely suppresses chain mobility [5]. |

Biomedical Applications: Precision Nanomedicines

In the realm of targeted drug delivery, the tumor microenvironment (TME) presents a unique physiological trigger: it is slightly acidic (pH 5.0–6.5) due to the Warburg effect, whereas healthy bloodstream circulation remains at pH 7.4.

Polymeric nanomedicines utilizing standard ortho esters often fail because they degrade too quickly, resulting in premature payload release in the bloodstream. By utilizing adamantane-based ortho esters as the covalent linker between the polymer backbone and the chemotherapeutic payload (e.g., Doxorubicin), we achieve a perfect physiological balance [6]. The linker remains entirely stable at pH 7.4, but upon endocytosis into the acidic TME, the sterically hindered hydrolysis mechanism (detailed in Section 2) initiates a slow, sustained release of the drug, maximizing therapeutic efficacy while minimizing systemic toxicity.

pH-responsive drug release mechanism of adamantane orthoester nanocarriers.

Conclusion

Adamantane-based ortho esters represent a triumph of structural rational design. By harnessing the thermodynamic driving forces of myo-inositol's conformational inversion, chemists can synthesize a trioxa-adamantane cage that defies the rapid hydrolysis typical of standard ortho esters. Whether deployed to restrict chain mobility in high- Tg aerospace polymers or engineered as pH-responsive linkers for next-generation nanomedicines, this unique architectural motif bridges the gap between robust stability and stimuli-responsive dynamics.

References

-

"Regioselective protection of myo-inositol orthoesters – recent developments." ARKIVOC, 2002. URL:[Link]

-

"Total Syntheses and Structural Validation of Lincitol A, Lincitol B, Uvacalol I, Uvacalol J, and Uvacalol K." ResearchGate, 2025. URL:[Link]

-

"Ortho ester - Hydrolysis." Wikipedia, 2024. URL:[Link]

-

Sudo, A., Morihiro, A., & Ochi, H. "Rigid diols bearing two adamantane‐like components: Synthesis from naturally occurring myo‐inositol and application to the synthesis of high‐Tg polyurethanes." Journal of Polymer Science, 2023. URL:[Link]

-

Iwahashi, R., & Sudo, A. "Diepoxide bearing two adamantane-like components derived from naturally occurring myo-inositol: synthesis and curing reactions." Polymer Bulletin, 2024. URL:[Link]

-

Ulbrich, K., et al. "Targeted Drug Delivery with Polymers and Magnetic Nanoparticles: Covalent and Noncovalent Approaches, Release Control, and Clinical Studies." Chemical Reviews, 2016. URL:[Link]

Escaping Flatland: The Structural Chemistry, Synthesis, and Pharmacological Application of Cage-Like Heterocyclic Compounds

The modern drug discovery pipeline is undergoing a profound topological shift. For decades, medicinal chemistry relied heavily on planar, sp2 -hybridized aromatic rings due to their synthetic accessibility via cross-coupling reactions. However, this over-reliance on "flat" molecules has contributed to high attrition rates in clinical trials, primarily due to off-target toxicity and poor physicochemical properties. The paradigm of "Escaping from Flatland"—increasing the fraction of sp3 -hybridized carbons ( Fsp3 )—has driven a resurgence in the design of 3D polycyclic cage compounds[1].

Among these, cage-like heterocyclic compounds (such as aza-adamantanes, oxa-cubanes, and diaza-bicyclooctanes) represent the apex of this structural evolution. By embedding heteroatoms (N, O, S) into rigid, strained carbocyclic frameworks, scientists can finely tune dipole moments, enhance aqueous solubility, and project pharmacophores into highly specific 3D vectors. This whitepaper provides an in-depth technical analysis of the structural causality, synthetic methodologies, and pharmacological utility of these privileged scaffolds.

Structural Taxonomy and Physicochemical Causality

The architectural rigidity of cage-like heterocycles fundamentally alters their interaction with biological systems. Unlike flexible linear alkyl chains that suffer from high entropic penalties upon target binding, cage compounds are pre-organized.

The Causality of Scaffold Design

When a bulky, lipophilic cage like adamantane is incorporated into a hydrophilic molecule, it acts as a "lipophilic bullet," drastically increasing blood-brain barrier (BBB) permeability and protecting adjacent pharmacophores from hydrolytic enzymes (esterases and amidases) due to severe steric shielding[2]. However, pure carbocyclic cages can increase lipophilicity ( logP ) excessively, leading to poor aqueous solubility.

By introducing nitrogen or oxygen into the cage (e.g., 1-aza-adamantane), the scaffold retains its steric bulk and metabolic stability while the heteroatom provides a localized dipole and hydrogen-bond acceptor capability. This drastically improves the solubility profile and allows for directed intermolecular interactions within the target protein's binding pocket. Furthermore, bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane derivatives have proven highly effective at mimicking phenyl rings while resisting enzyme-mediated oxidation and amide hydrolysis[1][3].

Quantitative Comparison of Physicochemical Properties

The following table summarizes the causal relationship between scaffold topology and resulting physicochemical parameters.

| Scaffold Type | Representative Structure | Fsp3 Fraction | Relative Lipophilicity ( ΔclogP ) | Metabolic Stability Impact | Primary Drug Design Utility |

| 2D Aromatic | Phenyl ring | 0.00 | Baseline | Susceptible to rapid oxidation | Baseline planar pharmacophore |

| 3D Carbocycle | Adamantane | 1.00 | +3.1 (Highly Lipophilic) | High (Steric shielding of labile sites) | BBB penetration, half-life extension |

| 3D Carbocycle | Bicyclo[1.1.1]pentane | 1.00 | -0.4 to +0.2 | High (Resistant to amide hydrolysis) | Direct phenyl bioisostere |

| 3D Heterocycle | 1-Aza-adamantane | 1.00 | +1.2 (Balanced) | High (Protects adjacent moieties) | Directed H-bonding, solubility |

| 3D Heterocycle | Diazahexacyclic cage | 1.00 | Variable | High (Resistant to CYP450 degradation) | Complex multi-vector targeting |

Synthetic Methodologies: Self-Validating Protocols

Synthesizing highly strained, 3D heterocycles requires overcoming significant thermodynamic barriers. Standard amide bonds, for instance, are planar due to resonance stabilization. However, when an amide is forced into a bridged bicyclic or tricyclic cage, the orbital overlap is destroyed, creating a "twisted amide."

As an Application Scientist, I emphasize that protocols must be self-validating . The following methodology details the synthesis of a benzo-1-aza-adamantane derivative, leveraging the unique "ketone-like" reactivity of twisted amides[4].

Protocol 1: Synthesis of 4,5-Benzo-1-aza-tricyclo[4.3.1.1^{3,8}]undecane via Wolff-Kishner Reduction

Mechanistic Rationale: In typical planar amides, Wolff-Kishner reduction fails because the carbonyl carbon lacks sufficient electrophilicity. In the aza-adamantane precursor, the extreme geometric constraints prevent nitrogen lone-pair delocalization into the carbonyl π∗ -orbital. This twisted amide behaves chemically like a ketone, allowing direct reduction to the tertiary amine without hydrolyzing the ring open.

Step-by-Step Procedure:

-

Hydrazone Formation: Suspend 12-aza-tricyclo[8.3.1.0^{2,7}]tetradeca-2(7),3,5-triene-8-carboxylic acid methyl ester (95 mmol) in 100 mL of anhydrous ethylene glycol. Add anhydrous hydrazine (285 mmol, 3 equiv).

-

Initial Heating: Warm the reaction vessel to 90 °C under a dry nitrogen purge for 24 hours. Causality: The moderate heat facilitates the nucleophilic attack of hydrazine on the highly electrophilic twisted amide carbonyl, forming the intermediate amino hydrazone.

-

Reaction Monitoring (Self-Validation Check 1): Perform Thin Layer Chromatography (TLC). If starting material persists, add an additional 1.5 equivalents of hydrazine and maintain at 90 °C for another 24 hours until complete consumption is observed[4].

-

Wolff-Kishner Elimination: Introduce Potassium Hydroxide (KOH) directly into the ethylene glycol mixture and elevate the temperature to 200 °C. Causality: The strong base deprotonates the hydrazone, triggering the expulsion of nitrogen gas ( N2 ) and driving the irreversible formation of the sp3 methylene bridge.

-

Isolation: Cool the mixture, dilute with water, and extract with dichloromethane. Dry over Na2SO4 and concentrate in vacuo.

-

Structural Validation (Self-Validation Check 2): Analyze via 1H NMR. The benzylic methyne coupling constants ( J=12.5,3.3 Hz) will confirm the pseudoequatorial configuration. Final 3D conformation should be unambiguously verified via X-ray crystallography[4].

Protocol 2: Domino Multicomponent Synthesis of Diazahexacyclic Cages

For more complex, multi-heteroatom cages used in infectious disease research, a domino multicomponent protocol is preferred[5].

Step-by-Step Procedure:

-

Azomethine Ylide Generation: Combine equimolar amounts of acenaphthenequinone and L-phenylalanine in methanol. Causality: The condensation of the amino acid with the quinone generates a highly reactive 1,3-dipole (azomethine ylide) in situ.

-

1,3-Dipolar Cycloaddition: Introduce bisbenzylidenepiperidin-4-one (dipolarophile) to the refluxing mixture. The ylide undergoes a concerted, stereospecific [3+2] cycloaddition followed by concomitant annulation.

-

Purification & Validation: Isolate the crude cage-like product and purify via column chromatography. The stereochemistry of the resulting seven contiguous stereocenters must be ascertained by single-crystal X-ray analysis[5].

Pharmacological Applications & Target Engagement

The transition to cage-like heterocycles has yielded profound pharmacological breakthroughs across multiple therapeutic areas.

-

Antiviral & CNS Agents: The adamantane cage is the core pharmacophore in amantadine and rimantadine (influenza antivirals) and memantine (NMDA receptor antagonist for Alzheimer's disease). The cage structure allows these molecules to perfectly occlude the hydrophobic pores of viral ion channels and CNS receptors[2].

-

Anti-Inflammatory Hybrids: Novel cage-like indolizine-acenaphthene-pyridinone heterocyclic hybrids synthesized via ionic liquid-mediated cycloaddition have shown potent anti-inflammatory activity. These rigid 3D structures effectively inhibit PGE2, TNF- α , and nitrite levels in acute inflammatory models by precisely docking into the active sites of cyclooxygenases[6].

-

Broad-Spectrum Antifungals: Diazahexa/hepta cyclic cage compounds have recently been discovered to exhibit potent broad-spectrum activity against Candida and Cryptococcus species. The unique cage architecture prevents rapid fungal CYP450-mediated degradation, maintaining sub-micromolar inhibitory concentrations against biofilm formation[5].

Visualizing the Paradigm Shift

The following diagram maps the logical progression from traditional planar medicinal chemistry to the deployment of 3D cage-like heterocycles, highlighting the synthetic pathways and resulting pharmacological gains.

Logical workflow detailing the transition from 2D scaffolds to 3D cage-like heterocycles.

References

- Source: Journal of the American Chemical Society (acs.org)

- ChemInform Abstract: The Many Faces of the Adamantyl Group in Drug Design Source: ResearchGate URL

- Bioisosteric Replacement for Drug Discovery Supported by the SwissBioisostere Database (Escape from Flatland)

- Silver(I)

- Source: PubMed (NIH)

- Discovery of diazahexa/hepta cyclic cage-like compounds with broad-spectrum antifungal activity against Candida and Cryptococcus species Source: RSC Publishing URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of diazahexa/hepta cyclic cage-like compounds with broad-spectrum antifungal activity against Candida and Cryptococcus species - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05777C [pubs.rsc.org]

- 6. Discovery of novel cage-like heterocyclic hybrids as anti-inflammatory agents through the inhibition of nitrite, PGE2 and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogenated Cage: Biological Activity and Synthetic Utility of Brominated Adamantane Derivatives

The Adamantane Scaffold: Structural and Pharmacokinetic Rationale

In modern medicinal chemistry, the quest for optimal pharmacokinetics often leads us to rigid hydrocarbon scaffolds. Adamantane (tricyclo[3.3.1.13,7]decane) represents a paradigmatic low-strain diamondoid framework[1]. Its highly symmetrical, bulky, and lipophilic nature allows it to seamlessly integrate into biological membranes and interact with hydrophobic protein pockets[2].

However, the parent hydrocarbon is chemically inert. To harness its pharmacological potential, functionalization is required. Bromination—specifically yielding 1-bromoadamantane—serves as the critical gateway[3]. The addition of a bromine atom at the bridgehead position significantly alters the electronic distribution. Because the rigid cage structure perfectly stabilizes the resulting 1-adamantyl carbocation, 1-bromoadamantane undergoes facile nucleophilic substitutions, despite the extreme steric hindrance that would typically block such reactions[4]. This makes brominated adamantanes indispensable intermediates for synthesizing complex, biologically active hybrid molecules[3]. Furthermore, adding an adamantane unit via these brominated precursors acts as a lipophilic "add-on," drastically improving the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting drug candidates[5].

Core Mechanisms of Biological Activity

The biological efficacy of adamantane derivatives is not monolithic; it is highly dependent on the functional groups appended to the cage. The lipophilic core acts as a secondary pharmacophore that drives the primary functional group to its target[6].

Antiviral Efficacy

Adamantane derivatives were historically pioneered as antiviral agents[7]. Compounds derived from brominated precursors, such as amantadine and rimantadine, exert their effect by binding to the M2 proton channel of the Influenza A virus[6]. By physically occluding this channel, the adamantane cage prevents the influx of protons into the viral endosome, thereby halting the pH-dependent uncoating of the virus and aborting the infectious cycle[2].

Neuroprotection and CNS Targeting

The profound lipophilicity of the adamantane core allows for excellent blood-brain barrier (BBB) penetration. In the central nervous system, derivatives like memantine act as uncompetitive, low-affinity antagonists of the N-methyl-D-aspartate (NMDA) receptor[8]. They block the open channel during states of excessive glutamate release, preventing calcium-induced excitotoxicity while sparing normal physiological neurotransmission[2].

Broad-Spectrum Antimicrobial and Anticancer Potential

Recent synthetic campaigns utilizing 1-bromoadamantane have generated diverse adamantyl-linked heterocycles (e.g., oxadiazoles, thiazolidinones, and isoxazoles)[9]. These hybrid molecules exhibit pronounced antibacterial and antifungal activities by disrupting lipid bilayers, and they show promising antiproliferative effects in various cancer cell lines by exploiting the metabolic stability of the adamantane cage to prolong biological half-life[10].

Fig 1. Dual mechanistic pathways of adamantane derivatives in viral inhibition and neuroprotection.

Quantitative Biological Data

To provide a comparative baseline for drug development, the following table synthesizes the quantitative biological activity of various adamantane derivatives synthesized from halogenated precursors.

| Compound Class | Primary Target / Application | Observed Biological Activity | Reference |

| Aminoadamantanes (e.g., Amantadine) | Influenza A M2 Channel | Antiviral IC50: 10 - 50 µM | [6] |

| Adamantyl-thiazolidinones | Pathogenic Bacteria (S. aureus) | Antibacterial MIC: 16 - 64 µg/mL | [10] |

| Adamantyl-oxadiazoles | HIV-1 Reverse Transcriptase | Antiviral IC50: 5 - 20 µM | [10] |

| Memantine Derivatives | NMDA Receptor | Neuroprotective IC50: 1 - 5 µM | [8] |

| Adamantyl-esters | Subcutaneous Xenografts | Antiproliferative (In vivo half-life > 3 hrs) | [6] |

Synthetic Methodologies: A Self-Validating Protocol

As an application scientist, I cannot overstate the importance of controlling reaction conditions when working with 1-bromoadamantane. The biphasic nature of reactions involving highly lipophilic adamantane and polar nucleophiles often leads to poor yields. The following protocol for synthesizing adamantyl-amines/heterocycles utilizes Phase Transfer Catalysis (PTC) to bridge this solubility gap, ensuring a self-validating and high-yield workflow[8].

Protocol: Synthesis of Adamantyl-Heterocycles via Phase Transfer Catalysis

Rationale & Causality: Direct nucleophilic attack on 1-bromoadamantane is slow due to the immiscibility of the reagents. By introducing Tetrabutylammonium iodide (TBAI), we facilitate the transfer of the water-soluble nucleophile into the organic phase. Furthermore, the iodide acts as a nucleophilic catalyst, temporarily replacing the bromide to form a more reactive 1-iodoadamantane intermediate in situ, which is rapidly consumed by the primary nucleophile.

Materials:

-

1-Bromoadamantane (Starting Material)[11]

-

Target Nucleophile (e.g., Urea or N-aminoazole)[12]

-

Tetrabutylammonium iodide (TBAI, Phase Transfer Catalyst)

-

Sodium carbonate ( , Base)

-

Methanol (Solvent)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-bromoadamantane and 1.2 equivalents of the target nucleophile in anhydrous methanol. Causality: A slight excess of the nucleophile prevents poly-adamantylation side reactions.

-

Catalyst Addition: Add 0.1 equivalents of TBAI and 1.5 equivalents of . Causality: The base neutralizes the hydrobromic acid byproduct, driving the equilibrium forward and preventing the protonation of the nucleophile.

-

Reflux & Self-Validation: Heat the mixture to reflux. Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) every 30 minutes using a hexane/ethyl acetate (8:2) eluent. The protocol dictates that reflux must continue only until the 1-bromoadamantane spot completely disappears. This internal feedback loop prevents thermal degradation of the product.

-

Quenching: Once validated by TLC, cool the mixture to room temperature and quench with distilled water to precipitate the highly hydrophobic adamantane derivative.

-

Purification: Filter the precipitate and recrystallize from ethanol to yield the pure bioactive compound.

Fig 2. Self-validating synthetic workflow for bioactive adamantane derivatives.

Future Perspectives in Drug Development

The utility of brominated adamantane derivatives extends far beyond legacy antiviral drugs. As antimicrobial resistance surges, the ability of adamantane-linked heterocycles to disrupt bacterial membranes offers a critical new vector for antibiotic development[9]. Furthermore, the predictable metabolic stability and rigid geometry of the adamantane cage make it an ideal candidate for computer-aided drug design (CADD), allowing researchers to precisely map structure-activity relationships (SAR) for next-generation neuroprotective and oncological therapeutics[1].

Sources

- 1. preprints.org [preprints.org]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Bromoadamantane | 7314-85-4 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Bromoadamantane 99 768-90-1 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

protocol for nucleophilic substitution on 3-(Bromomethyl)-2,4,10-trioxaadamantane

An Application Note and Protocol for the Nucleophilic Substitution on 3-(Bromomethyl)-2,4,10-trioxaadamantane

Introduction

3-(Bromomethyl)-2,4,10-trioxaadamantane is a unique polycyclic scaffold of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, derived from the adamantane core, provides a predictable and robust framework for the design of novel molecular entities. The presence of the reactive bromomethyl group offers a versatile handle for introducing a wide array of functional groups through nucleophilic substitution, enabling the synthesis of diverse compound libraries. This document provides a comprehensive guide for researchers, detailing the mechanistic nuances and a field-proven, adaptable protocol for performing nucleophilic substitution reactions on this substrate.

Mechanistic Considerations: An S_N1-like Pathway Governed by Steric Hindrance

The reactivity of adamantane derivatives in nucleophilic substitution is dictated by the cage-like structure. For bridgehead halides like 1-bromoadamantane, the immense steric hindrance entirely precludes a backside attack, making the concerted S_N2 mechanism impossible.[1] Consequently, these substrates react exclusively through a stepwise S_N1 mechanism, which involves the formation of a stable tertiary carbocation intermediate.[1][2]

While 3-(Bromomethyl)-2,4,10-trioxaadamantane is formally a primary alkyl halide, its reactivity is profoundly influenced by the bulky trioxaadamantane cage to which the bromomethyl group is attached. This substitution pattern is analogous to a neopentyl halide. Neopentyl systems are notoriously unreactive under typical S_N2 conditions due to the severe steric hindrance preventing nucleophilic attack at the α-carbon.

Therefore, a direct S_N2 displacement on 3-(Bromomethyl)-2,4,10-trioxaadamantane is highly disfavored. The reaction is expected to proceed via an S_N1-like mechanism. This pathway involves a slow, rate-determining ionization step where the bromide leaving group departs to form a carbocation intermediate.[3][4] This process is facilitated by polar protic solvents, which can solvate and stabilize the forming ions.[4] The resulting carbocation is then rapidly captured by a nucleophile.[5] Although a primary carbocation is generally unstable, the electron-donating character of the adamantane cage and potential anchimeric assistance from the proximal oxygen atoms may stabilize the intermediate.

The overall reaction rate is primarily dependent on the concentration of the substrate, 3-(Bromomethyl)-2,4,10-trioxaadamantane, and is independent of the nucleophile's concentration, a hallmark of the S_N1 pathway.[6]

Caption: Proposed S_N1-like mechanism for nucleophilic substitution.

General Experimental Protocol

This protocol provides a robust, adaptable framework for the substitution reaction on 3-(Bromomethyl)-2,4,10-trioxaadamantane with a variety of nucleophiles. Researchers should optimize stoichiometry, temperature, and reaction time for each specific nucleophile.

Materials and Equipment

-

Substrate: 3-(Bromomethyl)-2,4,10-trioxaadamantane (CAS: 157371-80-7)[7]

-

Nucleophile: e.g., Sodium azide (NaN₃), Piperidine, Sodium thiophenoxide (NaSPh), Sodium cyanide (NaCN)

-

Solvent: Anhydrous Dimethylformamide (DMF), Ethanol (EtOH), or Acetonitrile (MeCN)

-

Reagents for Work-up: Diethyl ether (Et₂O) or Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Deionized water

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, standard glassware.

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Bromomethyl)-2,4,10-trioxaadamantane (1.0 eq) in the chosen solvent (e.g., DMF, approximately 0.1-0.5 M concentration).

-

Addition of Nucleophile: Add the nucleophile (1.1-2.0 eq) to the stirred solution. For solid nucleophiles, add in one portion. For liquid nucleophiles, add dropwise. Rationale: A slight excess of the nucleophile ensures the reaction goes to completion.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 50-100 °C). The optimal temperature will depend on the nucleophile's reactivity and the solvent's boiling point.[8] Monitor the reaction progress by TLC until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the initial, slow ionization step of the S_N1 mechanism.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

If DMF is used as the solvent, pour the mixture into a separatory funnel containing deionized water and extract with an organic solvent like ethyl acetate or diethyl ether (3x volume of the reaction mixture). Rationale: This partitions the organic product into the organic layer, leaving inorganic salts and the polar solvent in the aqueous layer.

-

If ethanol or acetonitrile is used, remove the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate/water and transfer to a separatory funnel.

-

Wash the combined organic layers sequentially with deionized water, saturated aqueous NaHCO₃ (if an acidic byproduct is possible), and finally with brine. Rationale: Washing removes residual water-soluble impurities and salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if applicable, to obtain the pure substituted product.

Caption: General experimental workflow for nucleophilic substitution.

Data Summary and Applications

The described protocol can be applied to a range of nucleophiles to generate diverse 3-substituted-methyl-2,4,10-trioxaadamantane derivatives. Below is a table summarizing suggested conditions for common transformations based on analogous reactions.[8][9][10]

| Nucleophile (Reagent) | Solvent | Temp (°C) | Molar Eq. (Nu:) | Product Functional Group |

| Azide (NaN₃) | DMF | 80 - 100 | 1.5 | Azidomethyl (-CH₂N₃) |

| Piperidine | EtOH | Reflux | 2.0 | Piperidinomethyl |

| Thiophenoxide (NaSPh) | DMF | 60 - 80 | 1.2 | Phenylthiomethyl (-CH₂SPh) |

| Cyanide (NaCN) | DMF/H₂O | 100 | 1.5 | Cyanomethyl (-CH₂CN) |

Troubleshooting

-

Low or No Reactivity: If the reaction does not proceed, consider increasing the temperature. Ensure the solvent is anhydrous, as water can compete as a nucleophile. A more polar solvent like DMF is generally preferred over less polar options to facilitate ionization.

-

Multiple Products: The formation of multiple spots on TLC may indicate side reactions. The primary competing reaction could be elimination (E1), although this is less common for primary systems. Ensure the reaction temperature is not excessively high. Purification by column chromatography is essential to isolate the desired product.

-

Low Yield after Work-up: Emulsion formation during extraction can lead to product loss. Adding brine during the wash steps can help break up emulsions. Ensure complete extraction by performing multiple organic extractions.

References

- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane.

- BSc Chemistry. (n.d.). 9 - BSc Chemistry.

- Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry.

- Organic Chemistry I. (n.d.). 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry.

- BYJU'S. (n.d.). SN1 Reaction Mechanism.

- Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems.

- Wikipedia. (n.d.). SN1 reaction.

- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Substitution on 3-(Bromomethyl)selenophene.

- Unknown. (n.d.). Experiment 7 — Nucleophilic Substitution.

- ECHEMI. (n.d.). 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE Formula.

- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-2,4,10-trioxatricyclo[3.3.1.1 3.7 ]decane.

- Leonova, M. V., Baimuratov, M. R., & Klimochkin, Y. (2023). Synthesis and Reactions of Allylic Azides of the Adamantane Series. Russian Journal of Organic Chemistry, 59.

- Molbase. (2026, March 2). Synthesis of 8-azidomethyl-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran (Intermediate XXIX).

- Molecularinfo.com. (n.d.). Cas Number 157371-80-7|3-Bromomethyl-2,4,10-trioxa-adamantane|C8H11BrO3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]

- 4. byjus.com [byjus.com]

- 5. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]

- 6. SN1 reaction - Wikipedia [en.wikipedia.org]

- 7. CAS NO. 157371-80-7 | 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE | C8H11BrO3 [localpharmaguide.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

preparation of Grignard reagents from 3-(Bromomethyl)-2,4,10-trioxaadamantane

Application Note & Protocol

Topic: Preparation of Grignard Reagents from 3-(Bromomethyl)-2,4,10-trioxaadamantane

Executive Summary

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as lipophilicity and metabolic stability to drug candidates.[1][2] The 2,4,10-trioxaadamantane variant introduces heteroatoms that modulate these properties, offering a unique chemical space for exploration. The synthesis of derivatives from this core structure often requires the formation of organometallic intermediates, among which Grignard reagents are paramount for their utility in creating carbon-carbon bonds.[3][4][5][6][7]

This document provides a comprehensive, field-proven guide for the successful preparation of the Grignard reagent, (2,4,10-trioxaadamantan-3-yl)methylmagnesium bromide, from its corresponding bromomethyl precursor. We delve into the nuanced challenges presented by this sterically demanding substrate, offering a detailed, step-by-step protocol and the scientific rationale behind critical experimental choices. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing this valuable synthetic intermediate.

Scientific Principles & Strategic Considerations

The formation of a Grignard reagent from 3-(Bromomethyl)-2,4,10-trioxaadamantane is not a trivial undertaking. Success hinges on a clear understanding of the competing factors at play.

-

The Substrate: A Sterically Encumbered Primary Halide: While primary alkyl halides are generally good substrates for Grignard formation, the extreme bulk of the trioxaadamantane cage presents significant steric hindrance around the reactive center.[8][9] This can impede the approach of the alkyl halide to the magnesium surface, potentially slowing the reaction rate and favoring side reactions.

-

The Imperative of Anhydrous, Anaerobic Conditions: Grignard reagents are exceptionally strong bases and nucleophiles, reacting rapidly and exothermically with protic sources, most notably water.[6][10][11] They are also readily oxidized by atmospheric oxygen. Therefore, the rigorous exclusion of moisture and air through the use of flame-dried glassware and a positive pressure of an inert gas (Argon or Nitrogen) is non-negotiable for success.[10][12]

-

Magnesium Surface Activation: Commercially available magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating.[6][13] This layer must be disrupted. Chemical activation using a small crystal of iodine is a classic and effective method; the iodine etches the oxide layer, exposing fresh, reactive magnesium metal.[14]

-

Solvent Choice - The Role of THF: The choice of solvent is critical. While diethyl ether is a traditional solvent for Grignard reactions, tetrahydrofuran (THF) is generally superior for preparing reagents from less reactive or sterically hindered halides.[8][9] THF's higher solvating power and boiling point help to stabilize the forming Grignard reagent and can facilitate reactions that are sluggish in ether.

Detailed Experimental Protocol

This protocol details the formation of (2,4,10-trioxaadamantan-3-yl)methylmagnesium bromide on a laboratory scale.

Materials & Reagents

| Reagent | Grade | Supplier Example | Notes |

| 3-(Bromomethyl)-2,4,10-trioxaadamantane | ≥97.0% | Sigma-Aldrich | Store in a desiccator. |

| Magnesium Turnings | 99.8%, for Grignard | Sigma-Aldrich | Use freshly opened container or store under inert gas. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Inhibitor-free. Use from a freshly opened bottle or solvent system. |

| Iodine | Crystal, Reagent | J.T. Baker | A single small crystal is sufficient. |

| Argon or Nitrogen Gas | High Purity (99.99%) | Local Supplier | For maintaining an inert atmosphere. |

Apparatus

-

Three-neck round-bottom flask (e.g., 100 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Glass stopper or septum

-

Magnetic stir plate and stir bar

-

Schlenk line or inert gas manifold

-

Heating mantle or oil bath

-

Heat gun

Step-by-Step Methodology

Step 1: Rigorous Preparation of Glassware 1.1. Thoroughly clean and dry all glassware (flask, condenser, dropping funnel, stir bar). 1.2. Assemble the apparatus (flask, condenser, dropping funnel) and flame-dry all glass components under a gentle flow of inert gas using a heat gun. Allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.[12]

Step 2: Magnesium Activation 2.1. Remove the dropping funnel and, under a strong counter-flow of inert gas, add magnesium turnings (1.5 equivalents relative to the bromide) to the reaction flask. 2.2. Add a single small crystal of iodine.[15] 2.3. Reassemble the apparatus. Gently warm the flask with a heat gun until the iodine sublimes, creating a purple vapor. The brown color of iodine will fade as it reacts with the magnesium surface.

Step 3: Reaction Initiation 3.1. In a separate dry flask, dissolve 3-(Bromomethyl)-2,4,10-trioxaadamantane (1.0 equivalent) in anhydrous THF to a final concentration of approximately 0.5 M. 3.2. Transfer this solution to the dropping funnel via cannula or a dry syringe. 3.3. Add a small aliquot (~5-10%) of the bromide solution from the dropping funnel to the activated magnesium turnings. 3.4. Observe for signs of reaction initiation: gentle bubbling from the magnesium surface and a slight increase in temperature. The solution may also turn cloudy or grayish.[15] 3.5. If the reaction does not start within 5-10 minutes: Gently warm the flask with a heat gun or apply sonication for a few minutes.[10][14] Do not proceed until initiation is confirmed.

Step 4: Grignard Reagent Formation 4.1. Once the reaction is self-sustaining, begin the dropwise addition of the remaining bromide solution from the dropping funnel. Control the addition rate to maintain a gentle, steady reflux. The reaction is exothermic.[10] If reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath. 4.2. After the addition is complete, rinse the dropping funnel with a small amount of anhydrous THF and add it to the reaction flask. 4.3. Stir the resulting grey/brown mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. For particularly stubborn reactions, gentle heating to reflux may be required.

Step 5: Confirmation and Use 5.1. The resulting solution of (2,4,10-trioxaadamantan-3-yl)methylmagnesium bromide is now ready for use in subsequent reactions. It should be used immediately and should not be stored. 5.2. (Optional) Titration: The concentration of the Grignard reagent can be determined by titration against a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.[10]

Visualization of Workflow and Reaction

The following diagrams illustrate the key processes described in this protocol.

Caption: Experimental workflow for the preparation of the trioxaadamantane Grignard reagent.

Caption: Synthesis of the target Grignard reagent.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate | 1. Incomplete drying of apparatus/reagents. 2. Poor quality magnesium (inactive surface). 3. Impure starting bromide. | 1. Repeat procedure, ensuring rigorous flame-drying. Use freshly opened anhydrous solvent. 2. Crush Mg turnings in a dry mortar/pestle before use to expose fresh surface.[14] 3. Purify the bromide if necessary. |

| Low yield of Grignard reagent | 1. Wurtz coupling (R-Br + R-MgBr → R-R). 2. Reaction with atmospheric H₂O or O₂. 3. Incomplete reaction. | 1. Ensure slow, controlled addition of the bromide to maintain low concentration.[8] 2. Check for leaks in the inert gas setup; maintain positive pressure. 3. Extend the final stirring time or gently heat to reflux. |

| Dark, tarry mixture forms | 1. Reaction temperature too high. 2. Presence of significant impurities. | 1. Perform the addition at a slower rate or with external cooling to better control the exotherm. 2. Ensure high purity of all reagents and solvents.[8] |

Safety & Handling

-

Chemical Hazards: 3-(Bromomethyl)-2,4,10-trioxaadamantane is an irritant.[16] Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Grignard reagents are corrosive and react violently with water.

-

Procedural Hazards: The formation of Grignard reagents is exothermic and can lead to runaway reactions if the addition of the alkyl halide is too rapid.[10][12]

-

Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory. All operations must be conducted within a certified chemical fume hood.

References

- Benchchem. (n.d.). Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Derivatives in Drug Discovery.

- ResearchGate. (n.d.). Adamantane and Grignard Reaction.

- Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides.

- Papanastasiou, I. (2018). Insights in Organometallic Synthesis of Various Adamantane Derivatives with Sigma Receptor-Binding Affinity and Antiproliferative/Anticancer Activity. PubMed.

- Wikipedia. (n.d.). Grignard reagent.

- Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents.

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications.

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone.

- Kuchar, M., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722.

- Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Ursinus College. (n.d.). The Grignard Reagents: Their Preparation. DigitalCommons@Ursinus.

- Benchchem. (n.d.). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- University of Michigan. (n.d.). Grignard Reaction.

- Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews.

- University of Massachusetts Boston. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction.

- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Organic Syntheses Procedure. (n.d.). 2 - Organic Syntheses Procedure.

- ResearchGate. (2025, August 7). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products | Request PDF.

- Walborsky, H. M. (1978). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 11(5), 190-197.

- Chemistry LibreTexts. (2023, January 23). Grignard Reagents.

- ECHEMI. (n.d.). 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE Formula.

- ResearchGate. (n.d.). Synthesis of 2-Oxaadamantane Derivatives | Request PDF.

- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-2,4,10-trioxatricyclo[3.3.1.1 3.7 ]decane.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Insights in Organometallic Synthesis of Various Adamantane Derivatives with Sigma Receptor-Binding Affinity and Antiproliferative/Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. rroij.com [rroij.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Grignard reagent - Wikipedia [en.wikipedia.org]

- 15. www1.udel.edu [www1.udel.edu]

- 16. echemi.com [echemi.com]

Application Note: Intramolecular Williamson Ether Synthesis with Bromomethyl Compounds

Executive Summary

The intramolecular Williamson ether synthesis is a cornerstone transformation in organic chemistry, enabling the construction of cyclic ethers from acyclic precursors containing both a hydroxyl group and a halide leaving group. When utilizing bromomethyl compounds—substrates featuring a primary alkyl bromide ( −CH2Br ) and a distal hydroxyl group—the reaction proceeds with exceptional efficiency. The primary bromide offers minimal steric hindrance, making it an ideal electrophile for the intramolecular SN2 displacement[1]. This guide provides a comprehensive overview of the mechanistic principles, kinetic controls, and validated protocols for synthesizing highly strained cyclic ethers, such as oxetanes, which are motifs of growing importance in medicinal chemistry[2].

Mechanistic Principles & Reaction Causality

The synthesis operates via a highly sensitive two-step mechanism driven by nucleophilic substitution:

-

Deprotonation: A base removes the proton from the hydroxyl group, generating a highly nucleophilic alkoxide intermediate[3].

-

Intramolecular SN2 Attack: The alkoxide undergoes a backside attack on the electrophilic carbon of the bromomethyl group, displacing the bromide ion to close the ring[4].

Causality in Reaction Design:

-

Base Selection: The choice of base is dictated by the pKa of the alcohol and the desired ring size. For highly favored cyclizations (e.g., epoxides and tetrahydrofurans), weaker bases like NaOH or KOH in biphasic systems are sufficient[1]. However, for strained systems like oxetanes, strong, non-nucleophilic bases such as Sodium Hydride ( NaH ) in anhydrous polar aprotic solvents (THF, DMF) are required to irreversibly drive alkoxide formation and prevent reverse ring-opening[5].

-

Concentration Effects: Because the desired cyclization is unimolecular (rate ∝[alkoxide] ) and the competing intermolecular etherification/polymerization is bimolecular (rate ∝[alkoxide][alkyl halide] ), high dilution (typically 0.01 M to 0.1 M ) is critical to statistically favor the intramolecular pathway[6].

Mechanistic pathway of the intramolecular Williamson ether synthesis.

Ring Size Kinetics & Thermodynamic Control

The success and rate of the intramolecular Williamson ether synthesis are heavily dependent on the size of the ring being formed, governed by Baldwin's Rules and the interplay between enthalpy (ring strain) and entropy (probability of chain ends meeting)[5].

-

3-Membered Rings (Epoxides): Proceed via a 3-exo-tet cyclization. Despite high ring strain ( ∼27 kcal/mol ), the extreme proximity of the nucleophile and electrophile results in a highly favorable entropy of activation, making this the fastest cyclization[6].

-